molecular formula C7H10N2O3S B1349351 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL CAS No. 90370-38-0

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL

Cat. No.: B1349351
CAS No.: 90370-38-0
M. Wt: 202.23 g/mol
InChI Key: VNDSDTFFQWATLN-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL is a heterocyclic compound that features a pyrimidine ring substituted with a dimethoxymethyl group at the 6-position, a mercapto group at the 2-position, and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Dimethoxymethyl Group: The dimethoxymethyl group can be introduced via a reaction with formaldehyde dimethyl acetal under acidic conditions.

    Addition of the Mercapto Group: The mercapto group can be introduced through a nucleophilic substitution reaction using thiourea or a similar sulfur-containing reagent.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Various reduced derivatives.

    Substitution Products: Ethers, esters.

Scientific Research Applications

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The hydroxyl and dimethoxymethyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 6-(Dimethoxymethyl)-2-thionicotinonitrile
  • 6,7-Dimethoxymethyl-3,4-dihydroisoquinoline
  • 6,7-Dimethoxymethyl-1,2,3,4-tetrahydroisoquinoline

Comparison: 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL is unique due to the presence of both a mercapto group and a hydroxyl group on the pyrimidine ring, which can significantly influence its reactivity and binding properties. Similar compounds may lack one or more of these functional groups, leading to differences in their chemical behavior and applications.

Properties

IUPAC Name

6-(dimethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-11-6(12-2)4-3-5(10)9-7(13)8-4/h3,6H,1-2H3,(H2,8,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDSDTFFQWATLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=O)NC(=S)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371192
Record name 6-(Dimethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90370-38-0
Record name 90370-38-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Dimethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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